Cas no 2171718-59-3 (3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol)

3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol structure
2171718-59-3 structure
Product name:3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol
CAS No:2171718-59-3
MF:C11H17N3OS
Molecular Weight:239.33718085289
CID:6058024
PubChem ID:165602058

3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質

名前と識別子

    • 3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol
    • 3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
    • EN300-1652668
    • 2171718-59-3
    • インチ: 1S/C11H17N3OS/c12-10(7-5-13-16-6-7)11(15)3-8-1-2-9(4-11)14-8/h5-6,8-10,14-15H,1-4,12H2
    • InChIKey: AVECDHFKTARGIX-UHFFFAOYSA-N
    • SMILES: S1C=C(C=N1)C(C1(CC2CCC(C1)N2)O)N

計算された属性

  • 精确分子量: 239.10923335g/mol
  • 同位素质量: 239.10923335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 264
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 99.4Ų

3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1652668-0.25g
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
0.25g
$670.0 2023-06-04
Enamine
EN300-1652668-0.05g
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
0.05g
$612.0 2023-06-04
Enamine
EN300-1652668-1.0g
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
1g
$728.0 2023-06-04
Enamine
EN300-1652668-500mg
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
500mg
$699.0 2023-09-21
Enamine
EN300-1652668-5000mg
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
5000mg
$2110.0 2023-09-21
Enamine
EN300-1652668-0.5g
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
0.5g
$699.0 2023-06-04
Enamine
EN300-1652668-2.5g
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
2.5g
$1428.0 2023-06-04
Enamine
EN300-1652668-0.1g
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
0.1g
$640.0 2023-06-04
Enamine
EN300-1652668-10.0g
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
10g
$3131.0 2023-06-04
Enamine
EN300-1652668-1000mg
3-[amino(1,2-thiazol-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
2171718-59-3
1000mg
$728.0 2023-09-21

3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol 関連文献

3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-olに関する追加情報

Introduction to 3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol (CAS No. 2171718-59-3)

3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2171718-59-3, belongs to a class of molecules characterized by their complex bicyclic structures and functional groups that make them promising candidates for drug discovery and development. The presence of both an amino group and a thiazole moiety in its molecular framework suggests potential bioactivities that are being actively explored in contemporary research.

The structural motif of 3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol incorporates a bicyclo[3.2.1]octane scaffold, which is a well-documented pharmacophore in medicinal chemistry due to its ability to interact favorably with biological targets. This bicyclic system provides rigidity and spatial constraints that can enhance binding affinity and selectivity, making it an attractive scaffold for designing novel therapeutic agents. The compound's molecular architecture also features an azabicyclo[3.2.1]octane ring, which is known for its stability and potential to modulate biological pathways through precise steric interactions.

In recent years, there has been a surge in interest towards heterocyclic compounds, particularly those containing nitrogen-containing rings such as thiazole and azabicyclo derivatives. These heterocycles are widely recognized for their diverse pharmacological properties and have been extensively studied for their roles in various therapeutic applications. The thiazole moiety, in particular, is a key pharmacophore found in numerous FDA-approved drugs, including antibiotics, antifungals, and anti-inflammatory agents. Its incorporation into 3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol suggests that this compound may exhibit similar bioactivities or possess novel mechanisms of action that warrant further investigation.

The amino group present in the molecule further enhances its potential as a pharmacological entity. Amino groups are versatile functional moieties that can participate in hydrogen bonding interactions, salt formation, and undergo various chemical modifications to tailor their biological activity. In the context of drug discovery, amino groups are often exploited to improve solubility, metabolic stability, and binding affinity to biological targets such as enzymes and receptors. The presence of this group in 3-amino(1,2-thiazol-4-yl)methyl-8-azabicyclo3.2.1octan-3-ol may contribute to its ability to interact with biological systems in multiple ways, potentially leading to multifaceted therapeutic effects.

Current research in the field of medicinal chemistry increasingly emphasizes the importance of structure-based drug design and the rational development of novel molecular entities with optimized pharmacokinetic profiles. The complex scaffold of 8-azabicyclo[3.2.1]octan provides a unique three-dimensional arrangement that can be fine-tuned to achieve high specificity for target receptors or enzymes involved in disease pathways. This structural complexity is complemented by the presence of the thiazole ring, which has been shown to modulate various biological processes through its interaction with proteins and nucleic acids.

One of the most compelling aspects of studying compounds like 3-amino(1,2-thiazol-4yl)methyl8azabicyclo32octan33ol is their potential to address unmet medical needs by targeting pathways that are not adequately addressed by existing therapeutics. For instance, recent advances in understanding the molecular mechanisms underlying neurological disorders have highlighted the need for new drugs that can modulate neurotransmitter systems or protect against neurodegeneration. The structural features of this compound suggest that it may have applications in this area, particularly given the known bioactivity of thiazole derivatives in modulating central nervous system function.

The synthesis and characterization of 21717185903 have been subjects of considerable interest among synthetic chemists due to the challenges posed by its complex bicyclic framework and multiple functional groups. The development of efficient synthetic routes not only facilitates access to this compound for further studies but also contributes to the broader toolkit available for constructing similar molecules with tailored properties. Modern synthetic methodologies have enabled chemists to access such intricate structures with increasing precision and yield, paving the way for rapid exploration of their biological potential.

In conclusion,33amino12thiazol4ylmethyl8azabicyclo32octan33ol represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents with unique biological properties。 Its molecular architecture, featuring both an amino group and a thiazole moiety within an azabicyclo[32。 1] octane scaffold, positions it as a promising candidate for further exploration in drug discovery。 As research continues to uncover new applications for heterocyclic compounds, it is likely that compounds like 21717185903 will play an increasingly important role in addressing some of the most pressing challenges in medicine today。

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd